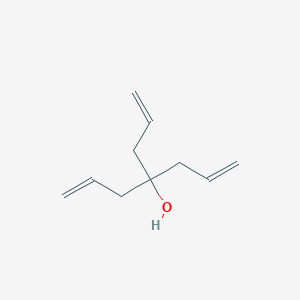

4-Allyl-1,6-heptadien-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-prop-2-enylhepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-4-7-10(11,8-5-2)9-6-3/h4-6,11H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQWOWVXDXQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144536 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-75-2 | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allyl-1,6-heptadiene-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Multifunctional Dienes in Organic Synthesis

Dienes, hydrocarbons containing two carbon-carbon double bonds, are fundamental and versatile substrates in organic synthesis. nih.govnumberanalytics.comorgosolver.com Their utility stems from their ability to undergo a wide array of chemical reactions, including cycloadditions, polymerizations, and various addition reactions. numberanalytics.comwikipedia.org Dienes are broadly classified into three types based on the relative location of their double bonds: cumulated (adjacent), conjugated (separated by one single bond), and unconjugated or isolated (separated by two or more single bonds). wikipedia.org Conjugated dienes, in particular, are highly valued for their unique electronic properties and reactivity, making them key components in the synthesis of complex molecules like natural products and polymers. nih.govnumberanalytics.comnih.gov

The strategic functionalization of dienes through transition metal catalysis allows for the rapid construction of highly functionalized synthetic intermediates, which is both economically and environmentally significant. nih.gov This has led to the development of numerous methodologies for diene synthesis, including elimination reactions, metathesis, and transition-metal-catalyzed cross-coupling reactions. nih.gov The ability to selectively manipulate the double bonds in dienes makes them indispensable tools for synthetic chemists. nih.gov

Significance of Allylic Alcohols As Building Blocks in Advanced Organic Chemistry

Allylic alcohols are a crucial class of chiral building blocks in organic synthesis, prized for their versatility. researchgate.netnih.gov Their structure, which includes a hydroxyl group attached to a carbon atom adjacent to a double bond, allows for a variety of transformations. benthamdirect.com They can act as allylation reagents, sources of aldehydes or ketones, and precursors for allylic ethers. benthamdirect.com The development of catalytic asymmetric methods to produce enantioenriched allylic alcohols has further expanded their utility in the synthesis of complex molecules, including natural products and potential therapeutic agents. researchgate.netnih.gov

Modern synthetic methods, such as iridium-catalyzed 1,3-rearrangements, have made it possible to synthesize less accessible allylic alcohols from more readily available starting materials with high selectivity. chemistryviews.org Furthermore, palladium-catalyzed reactions, like the Heck reaction, can efficiently convert allylic alcohols into functionalized carbonyl compounds and aromatic systems. organic-chemistry.org These advancements highlight the ongoing importance of allylic alcohols as versatile and valuable intermediates in organic chemistry.

Historical Context and Evolution of Research on Heptadienols

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through both convergent and divergent strategies, offering flexibility in synthetic design.

A notable convergent pathway involves the metal-promoted gem-bisallylation of acid chlorides. lookchem.com For instance, the treatment of acid chlorides with allyl chlorides in the presence of zinc dust and a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) in tetrahydrofuran (B95107) (THF) yields this compound and its derivatives in good to excellent yields. lookchem.com This method is believed to proceed through the in-situ generation of allylzinc intermediates that subsequently react with the acid chloride. lookchem.com

Divergent pathways often utilize 1,6-heptadien-4-ol as a scaffold to introduce various functional groups. A series of 1,6-heptadienes substituted at the 4-position with nucleic acid bases have been synthesized via Mitsunobu condensation. acs.orgsigmaaldrich.com In this approach, protected guanine, adenine, thymine, and uracil (B121893) can be directly coupled with 1,6-heptadien-4-ol to create a library of functionally diverse molecules from a common precursor. acs.org

Catalytic Strategies in the Formation of this compound

Catalysis offers efficient and selective routes to homoallylic alcohols like this compound. Nickel-catalyzed multicomponent coupling reactions represent a significant strategy. This process involves the reaction of terminal alkenes, carbon dioxide, and organoaluminum reagents, leading to the formation of homoallylic alcohols with high regio- and stereoselectivity. lookchem.com Palladium catalysis is also instrumental, particularly in cross-coupling reactions that can be adapted for the synthesis of such poly-unsaturated alcohols. kyoto-u.ac.jpsigmaaldrich.com

| Catalytic Method | Catalyst | Reagents | Key Features |

| Multicomponent Coupling | Nickel complex | Terminal alkene, CO2, Organoaluminum reagent | Forms homoallylic alcohols with excellent regio- and stereoselectivity. lookchem.com |

| Gem-bisallylation | Zinc (promoter), TMSCl (catalyst) | Acid chloride, Allyl chloride | Facile and effective coupling to give gem-bisallylation products. lookchem.com |

| Cross-Coupling | Palladium complex | Organic halides, Organometallic reagents | A versatile method for C-C bond formation applicable to complex alcohol synthesis. kyoto-u.ac.jp |

Use of Organometallic Reagents in Allylic Alcohol Synthesis

Organometallic reagents are fundamental to the synthesis of this compound. Allylzinc reagents, generated in situ from zinc dust and allyl chlorides, readily add to carbonyl compounds and their derivatives to form the tertiary alcohol structure. lookchem.com Similarly, organoaluminum reagents are key components in nickel-catalyzed carbonyl-ene reactions that produce homoallylic alcohols. lookchem.com The use of γ-substituted allylic indiums, generated from allylic halides and indium, in reactions with ketones has also been established for producing homoallylic alcohols that contain quaternary carbon centers. nih.gov These organometallic approaches are central to constructing the core carbon skeleton of the target molecule.

Stereoselective Synthesis Employing this compound as a Precursor

The true synthetic value of this compound is demonstrated when it is used as a precursor for constructing complex molecules with defined stereochemistry. Its polysubstituted nature makes it an ideal starting point for generating quaternary stereocenters.

Diastereoselective Formation of Homoallylic Alcohols Bearing Quaternary Centers

A significant application of this compound and related substituted allylic reagents is in the highly diastereoselective synthesis of homoallylic alcohols that possess up to two adjacent quaternary centers. thermofisher.comchemicalbook.comfishersci.cathermofisher.com Research by Knochel and others has shown that substituted allylic zinc reagents, derived from compounds like this compound, can react with ketones to produce these sterically congested alcohols with high levels of diastereocontrol. nih.gov This methodology provides a powerful tool for accessing complex molecular architectures that are often found in natural products. nih.govnih.gov

| Reactants | Reagent System | Product Feature | Significance |

| Ketones | Substituted Allylic Zinc Reagents | Homoallylic alcohols with adjacent quaternary centers | High diastereoselectivity in the formation of sterically demanding structures. nih.gov |

| Ketones | γ-Substituted Allylic Indium Halides | Homoallylic alcohols with quaternary centers | Highly stereoselective additions. nih.gov |

Control of Stereochemistry in Multienyl Systems

The multiple 'ene' (alkene) functionalities within this compound provide handles for controlling stereochemistry in larger systems. The synthesis of purine- and pyrimidine-substituted heptadienes is a prime example. acs.org The subsequent free-radical cyclization of these adducts proceeds with high stereospecificity. The initially formed 5-hexen-1-yl radical cyclizes to yield only one of four possible diastereomers, where all substituents are in a cis configuration. acs.org This demonstrates how the parent alcohol serves as a template for directing the stereochemical outcome of subsequent transformations in multienyl systems.

Green Chemistry Principles in the Synthesis of Allylic Heptadienols

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of allylic alcohols. rroij.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions. mdpi.com

For instance, molybdenum-catalyzed allylic amination reactions have been developed using ethanol (B145695) as a green solvent. organic-chemistry.orgnih.gov The catalyst in this system can be recovered and reused multiple times without a significant loss of activity, making the process both sustainable and economical. organic-chemistry.org Other approaches focus on catalyst- and additive-free reactions, such as the synthesis of allylic sulfones from 1,3-dienes, which proceed at room temperature in the open air, maximizing atom economy and minimizing the environmental factor (E-factor). mdpi.com Mechanochemical methods, which use mechanical force to induce reactions, combined with lanthanide catalysts in aqueous media, also represent a green approach for the allylation of carbonyls to produce alcohols. nih.gov While not always applied directly to this compound, these green methodologies are highly relevant to the synthesis of the broader class of allylic heptadienols. nih.gov

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The versatile scaffold of this compound, a tertiary alcohol bearing three allyl groups, has prompted the development of synthetic routes to its structural analogues and chemically modified derivatives. These synthetic efforts have focused on the introduction of diverse functionalities at the C4 position, leading to a range of substituted 1,6-heptadien-4-ols with tailored properties. Key methodologies include the substitution of the hydroxyl group to introduce new functionalities and the modification of the starting materials to generate analogues with different substituents at the quaternary carbon center.

A significant area of investigation has been the synthesis of derivatives where the hydroxyl group is replaced by nucleobases, creating analogues of interest for polymerization studies. The Mitsunobu reaction has proven to be an effective method for this transformation. For instance, a series of purine (B94841) and pyrimidine-substituted 1,6-heptadienes have been synthesized by coupling this compound with protected nucleobases. acs.orgu-szeged.hu This approach has been successfully applied to the synthesis of derivatives containing guanine, adenine, thymine, and uracil. acs.org However, the reaction with protected cytosine was found to yield an O-alkylated product, necessitating an alternative synthetic strategy for the cytosine derivative via a uracil-substituted heptadiene intermediate. acs.org

Structural analogues of this compound, particularly those with varying alkyl and aryl substituents at the C4 position, have also been synthesized. The synthesis of 4-alkyl-1,6-heptadien-4-ol derivatives can be achieved through the reaction of allylsamarium bromide with acyl azides, resulting in gem-diallylation and the formation of the desired tertiary alcohols in good to excellent yields. researchgate.net Another classical approach involves the Grignard reaction, where an appropriate Grignard reagent is reacted with a suitable ketone precursor.

Furthermore, the synthesis of 4-aryl-1,6-heptadien-4-ols has been accomplished as precursors to 4-aryl-1,6-heptadienes. A notable method involves the titanium tetrachloride (TiCl₄)-mediated bis-allylation of arylaldehydes. researchgate.net This reaction has been used to prepare a variety of 4-aryl-1,6-heptadien-4-ols, which are then typically reduced to their corresponding dienes. This methodology provides access to analogues bearing phenyl, p-bromophenyl, naphthyl, and pyrenyl groups at the C4 position. researchgate.net The resulting substituted 1,6-heptadien-4-ols can also serve as substrates for further transformations, such as gold-catalyzed arylative Cope rearrangements. sorbonne-universite.fr

The following tables summarize the reported synthetic methodologies and the resulting structural analogues and chemically modified derivatives of this compound.

Table 1: Synthesis of Nucleobase-Substituted Derivatives of this compound

| Derivative Substituent | Synthetic Method | Precursors | Reference |

| Guanine (protected) | Mitsunobu Reaction | This compound, N2-isobutyryl-O6-[2-(4-nitrophenyl)ethyl]guanine | u-szeged.hu |

| Adenine (protected) | Mitsunobu Reaction | This compound, Protected Adenine | acs.org |

| Thymine (protected) | Mitsunobu Reaction | This compound, Protected Thymine | acs.org |

| Uracil (protected) | Mitsunobu Reaction | This compound, Protected Uracil | acs.org |

Table 2: Synthesis of Structural Analogues of this compound

| Analogue Name | Substituent at C4 | Synthetic Method | Precursors | Reference |

| 4-Alkyl-1,6-heptadien-4-ols | Various Alkyl Groups | Reaction with Allylsamarium Bromide | Acyl Azides, Allyl Bromide, Samarium | researchgate.net |

| 4-Aryl-1,6-heptadien-4-ols | Various Aryl Groups | TiCl₄-mediated Bis-allylation | Arylaldehydes, Allylating Agent, TiCl₄ | researchgate.net |

| 4-Phenethylhepta-1,6-dien-4-ol | Phenethyl | Not specified in detail, used as starting material | Not specified in detail | sorbonne-universite.fr |

Olefinic Transformations of this compound

This compound, also known as triallylcarbinol, is a tertiary alcohol characterized by the presence of three allyl groups attached to a central carbon atom. nist.govnih.gov This unique structure, featuring both a hydroxyl group and multiple olefinic functionalities, provides a rich platform for a variety of chemical transformations. The reactivity of its carbon-carbon double bonds is a key area of investigation, allowing for the construction of complex molecular architectures.

Cycloaddition Reactions and Their Scope

The olefinic moieties within this compound are amenable to cycloaddition reactions, a powerful class of pericyclic reactions for the formation of cyclic compounds. The scope of these reactions with this specific triene alcohol is a subject of interest for synthetic chemists. While specific studies focusing exclusively on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the general principles of cycloadditions can be applied. For instance, the allyl groups could potentially participate in [4+2] Diels-Alder reactions, either as the diene or dienophile component, or in [2+2] cycloadditions under photochemical conditions. The presence of three distinct allyl groups raises questions of regio- and chemoselectivity in these transformations. Further research would be needed to fully elucidate the scope and limitations of cycloaddition reactions involving this triene system.

Epoxidation of Homoallylic and Bishomoallylic Diene Systems

The epoxidation of the double bonds in this compound presents an interesting case study in the reactivity of homoallylic and bishomoallylic diene systems. The hydroxyl group can act as a directing group, influencing the stereochemical outcome of the epoxidation. wikipedia.org

For homoallylic alcohols, which have a double bond three carbons away from the alcohol, directed epoxidation can occur. wikipedia.org In the case of this compound, each double bond is in a homoallylic position relative to the tertiary alcohol. The stereoselectivity of epoxidation in such systems is often influenced by hydrogen bonding between the hydroxyl group and the epoxidizing agent, such as a peroxy acid. wikipedia.org This interaction can favor the delivery of the oxygen atom to one face of the double bond, leading to a specific diastereomer. wikipedia.org

Metal-catalyzed epoxidations, for instance with vanadium-based catalysts, are also highly effective for homoallylic alcohols and can exhibit high selectivity. nih.govorganic-chemistry.org The geometry of the transition state, which seeks to minimize allylic strain, is a key determinant of the stereochemical outcome. wikipedia.org While early methods for asymmetric epoxidation were highly effective for allylic alcohols, recent advancements have led to the development of chiral ligands, such as bishydroxamic acids, that provide high enantioselectivity in the vanadium-catalyzed epoxidation of homoallylic alcohols. nih.govorganic-chemistry.org The choice of oxidant, such as cumene (B47948) hydroperoxide, and solvent can also be critical in achieving high yields and selectivities. nih.govorganic-chemistry.org

The presence of multiple, electronically similar double bonds in this compound makes regioselective monoepoxidation a significant challenge. However, systems like methyltrioxorhenium (MTO) have shown efficacy in the distal-selective epoxidation of dienes. nih.gov

Radical Cyclization Pathways and Intermolecular Additions

The unsaturated framework of this compound is also susceptible to radical reactions. Radical cyclization of this triene could lead to the formation of various cyclic and polycyclic structures, depending on the reaction conditions and the radical initiator used. The regioselectivity of the initial radical attack and the subsequent cyclization steps would be governed by the stability of the resulting radical intermediates.

Intermolecular radical additions to the double bonds of this compound are also feasible. These reactions would involve the addition of a radical species across one of the C=C bonds, generating a new carbon-centered radical that could then be trapped or undergo further reactions. The efficiency and selectivity of such additions would depend on the nature of the attacking radical and the steric and electronic properties of the double bonds in the substrate.

Hydroxyl Group Functionalization and Derivatization

The tertiary hydroxyl group of this compound is a key functional handle that can be modified through various reactions, enabling the synthesis of a diverse range of derivatives.

Oxidation Chemistry of Tertiary Allylic Alcohols

The oxidation of tertiary allylic alcohols like this compound is a synthetically useful transformation that can lead to the formation of α,β-unsaturated ketones through an oxidative transposition. wikipedia.orgacs.orgnrochemistry.com This reaction, often referred to as the Babler-Dauben oxidation, typically employs pyridinium (B92312) chlorochromate (PCC) as the oxidant. wikipedia.orgnrochemistry.com

The mechanism involves the formation of a chromate (B82759) ester, which then undergoes a nrochemistry.comnrochemistry.com-sigmatropic rearrangement. wikipedia.org Subsequent oxidation of the rearranged intermediate yields the enone product. wikipedia.org This reaction is generally high-yielding and can be performed under mild conditions. wikipedia.org

| Oxidation of Tertiary Allylic Alcohols (Babler-Dauben Oxidation) | |

| Reaction | Oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones. |

| Reagent | Pyridinium chlorochromate (PCC). wikipedia.orgnrochemistry.com |

| Mechanism | Formation of a chromate ester followed by a nrochemistry.comnrochemistry.com-sigmatropic rearrangement and subsequent oxidation. wikipedia.org |

| Typical Yield | >75%. wikipedia.org |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl3). wikipedia.org |

Concerns over the toxicity of chromium-based reagents have led to the development of alternative methods. wikipedia.orgnrochemistry.com These include using catalytic amounts of PCC with a stoichiometric co-oxidant or employing non-chromium-based oxidants like TEMPO oxoammonium salts. wikipedia.orgnrochemistry.com The Jones oxidation, which uses chromic acid in the presence of a strong acid, can also oxidize tertiary allylic alcohols through a mechanism that may involve the formation of a carbocation intermediate. stackexchange.com

Nucleophilic Substitution Reactions at the Hydroxyl Center

The hydroxyl group of a tertiary alcohol is a poor leaving group. libretexts.org Therefore, nucleophilic substitution at the tertiary carbon of this compound requires activation of the hydroxyl group. unco.edursc.org Protonation of the alcohol under acidic conditions converts the -OH group into a good leaving group, water, facilitating an Sₙ1-type reaction. libretexts.org This proceeds through the formation of a stable tertiary carbocation, which can then be attacked by a nucleophile. libretexts.org

The reactivity of alcohols in Sₙ1 reactions follows the order 3° > 2° > 1°. libretexts.org For the reaction with hydrogen halides, the reactivity order is HI > HBr > HCl. libretexts.org

| Nucleophilic Substitution of Tertiary Alcohols | |

| Mechanism | Sₙ1, involving formation of a carbocation. libretexts.org |

| Requirement | Activation of the hydroxyl group (e.g., by protonation). libretexts.orgunco.edu |

| Reactivity Order (Alcohols) | 3° > 2° > 1°. libretexts.org |

| Reactivity Order (Hydrogen Halides) | HI > HBr > HCl. libretexts.org |

Modern methods for nucleophilic substitution of tertiary alcohols aim for milder conditions and stereochemical control. rsc.org This can involve the in-situ activation of the alcohol. For instance, chiral iridium complexes have been used to catalyze the allylic amination of allylic alcohols, where sulfamic acid serves as both a nitrogen source and an activator for the hydroxyl group. libretexts.org Other approaches include the use of transition metal catalysts, such as nickel, to achieve enantioconvergent cross-coupling reactions of benzylic alcohols with various electrophiles, a strategy that could potentially be adapted for other tertiary alcohols. acs.org

Rearrangement Reactions Involving the 1,6-Heptadiene (B165252) Framework

The 1,6-diene motif is a classic substrate for sigmatropic rearrangements, most notably the Cope rearrangement. The presence of the allyl group at the C4 position introduces additional complexity and potential for novel reactivity.

Gold catalysts have emerged as powerful tools for promoting various organic transformations, including the cyclization and rearrangement of enynes and dienes. nih.govnih.gov While direct gold-catalyzed Cope rearrangement of this compound is not extensively detailed in the provided results, the principles of gold-catalyzed reactions of 1,6-dienes offer significant insights.

Gold(I) catalysts, in particular, are known to activate alkenes and alkynes, facilitating intramolecular reactions. nih.gov In the context of 1,6-dienes, gold catalysis can lower the activation barrier for the Cope rearrangement, which typically requires high temperatures (150–200 °C). nih.gov This is achieved through the electrophilic activation of one of the double bonds by the gold catalyst, which can lead to a stepwise or asynchronous rearrangement pathway. nih.gov

For substituted 1,6-dienes, gold catalysis can influence the regio- and stereoselectivity of the rearrangement. nih.gov For instance, in the gold-catalyzed enantioselective Cope rearrangement of certain achiral 1,5-dienes, a chiral Au(I) catalyst was developed to produce vinylcyclopropanes with high enantioselectivity. nih.gov This highlights the potential for developing asymmetric catalytic systems for rearrangements of substrates like this compound.

Beyond gold catalysis, other transition metals and thermal conditions can induce isomerizations in 1,6-heptadiene systems. Iron and cobalt complexes with bis(imino)pyridine ligands have been shown to catalyze the cyclopolymerization of 1,6-heptadienes, yielding polymers with either trans- or cis-fused 1,2-cyclopentanediyl groups, depending on the chosen catalyst. acs.org This demonstrates the ability of transition metal catalysts to control the stereochemical outcome of cyclization reactions within the 1,6-diene framework.

Thermally induced isomerizations of 1,6-dienes are also well-established, though they often require significant thermal energy. The specific isomerization pathways and products for this compound under thermal conditions would depend on the reaction temperature and the potential for competing reactions, such as dehydration or fragmentation.

Applications of 4 Allyl 1,6 Heptadien 4 Ol in Advanced Organic Synthesis

Role in the Synthesis of Complex Organic Molecules

The trifunctional nature of 4-allyl-1,6-heptadien-4-ol makes it an ideal starting point for the synthesis of intricate and highly branched molecular architectures. A notable application is in the field of dendrimer chemistry. Dendrimers are well-defined, monodisperse macromolecules with a regular, tree-like structure.

In one specific application, this compound is used as a foundational unit in the synthesis of dendrons, which are the wedge-like components that make up a full dendrimer. amazonaws.com The process involves reacting the hydroxyl group of this compound with 4-nitrophenyl chloroformate. amazonaws.com This reaction, carried out in the presence of pyridine (B92270) and a catalytic amount of 4-Di(methylamino)pyridine (DMAP), forms a key carbamate (B1207046) linkage, attaching the core of the dendron to its subsequent layers. amazonaws.com The remaining allyl groups on the molecule are then available for further chemical transformations, such as hydrosilylation, to build out the complex, multi-layered dendrimer structure. amazonaws.com

Precursor Development for Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound and its derivatives serves as a valuable platform for creating intermediates used in the pharmaceutical and agrochemical industries. ontosight.ai While specific, commercially produced end-products are not extensively detailed in the literature, the utility of the core structure is evident from related research.

For instance, the closely related compound 1,6-heptadien-4-ol has been successfully used to synthesize derivatives of purine (B94841) and pyrimidine (B1678525) nucleic acid bases, such as guanine, adenine, thymine, and uracil (B121893). acs.orgsigmaaldrich.com This is achieved through Mitsunobu condensation, which couples the alcohol with the protected nucleic acid base. acs.orgsigmaaldrich.com Such molecules are of significant interest in medicinal chemistry for the development of antiviral and anticancer agents. The principles demonstrated with this analogous structure highlight the potential of the this compound scaffold in constructing biologically relevant molecules.

Utilization in Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, the multiple polymerizable groups of this compound are exploited to create novel materials with tailored properties. Its ability to act as a cross-linking agent is particularly significant.

This compound, with its three reactive double bonds, functions as an effective cross-linking agent in polymerization reactions. dtic.milcambridge.org This has been demonstrated in the copolymerization within lamellar liquid crystalline (LLC) phases. cambridge.orgcambridge.org In these systems, this compound (also referred to as AHD-ol) is used to cross-link the double bonds present in the backbones of other monomer molecules, such as sodium oleate (B1233923) (NaOL). dtic.milcambridge.org

Research shows that the cross-linking agent is solubilized in the middle of the sodium oleate hydrocarbon chains within the LLC system. dtic.milcambridge.org This positioning confines the copolymerization reaction to within each monolayer of the amphiphilic bilayer. dtic.milcambridge.org Infrared (IR) spectra from these studies confirm that nearly all three double bonds in the this compound molecule participate in the polymerization with the double bonds of the sodium oleate molecules, proving the formation of a cross-linked copolymer structure. dtic.milcambridge.org

A direct application of its cross-linking capability is the synthesis of polymeric surfactants. dtic.mil By polymerizing a system composed of sodium oleate (NaOL), water, hexadecane, and this compound, novel polymeric surfactants are created. dtic.milcambridge.org The polymerization is typically initiated with a radical initiator like benzoyl peroxide (BPO) and conducted under heat. dtic.mil

The resulting copolymer, which is a product of the cross-linking between sodium oleate and this compound, is soluble in water and exhibits surface activity. dtic.mil However, the polymeric surfactant shows a higher critical micelle concentration (CMC) and surface tension compared to the original sodium oleate monomer solution. dtic.milcambridge.orgcambridge.org

Table 1: Lamellar Liquid Crystal Polymerization System for Polymeric Surfactant Synthesis

| Component | Role | System Composition Example |

| Sodium Oleate (NaOL) | Monomer | 33.0% |

| Water | Solvent | 62.5% |

| Hexadecane | Co-surfactant | 1.7% |

| This compound (AHD-ol) | Cross-linking Agent | 2.8% |

| Data derived from a study on the polymerization of a lamellar liquid crystalline phase, which yielded an interlayer spacing of 39.0 Å after polymerization. dtic.milcambridge.org |

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The unique reactivity of this compound has led to the development of new and highly selective synthetic methods. One of the most significant is its use as a polysubstituted allylic reagent for the highly diastereoselective synthesis of homoallylic alcohols. thermofisher.comfishersci.cachemicalbook.com

This methodology allows for the construction of homoallylic alcohols that possess up to two adjacent quaternary carbon centers. thermofisher.comfishersci.cathermofisher.com Creating such sterically hindered centers with high selectivity is a well-known challenge in organic synthesis. The use of this compound as the key reagent provides a practical and efficient route to these complex structures, demonstrating how its inherent chemical properties can be leveraged to establish novel and powerful synthetic protocols. fishersci.es

Spectroscopic and Computational Analysis in Research on 4 Allyl 1,6 Heptadien 4 Ol

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Product Structures

Spectroscopic techniques are fundamental tools for the structural characterization of organic compounds. In the case of 4-allyl-1,6-heptadien-4-ol, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a comprehensive picture of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinylic protons (C=CH₂) would appear in the downfield region, typically between 5.0 and 6.0 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. The allylic protons (C-CH₂-C=C) would resonate at a higher field than the vinylic protons, and the hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show signals for the quaternary carbon attached to the hydroxyl group, the methylene (B1212753) carbons of the allyl groups, and the vinylic carbons. The chemical shifts of these carbons provide confirmatory evidence of the molecular structure.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Vinylic (=CH₂) | 5.0 - 5.2 | Doublet of doublets |

| Vinylic (-CH=) | 5.7 - 5.9 | Multiplet |

| Allylic (-CH₂-) | 2.2 - 2.4 | Doublet |

| Hydroxyl (-OH) | Variable | Singlet (broad) |

| Carbon Type | Expected Chemical Shift (ppm) |

| Quaternary C-OH | 70 - 75 |

| Allylic -CH₂- | 40 - 45 |

| Vinylic =CH₂ | 118 - 120 |

| Vinylic -CH= | 133 - 135 |

Note: The exact chemical shifts and coupling constants can be found in spectral databases such as the one maintained by the National Institute of Standards and Technology (NIST). The provided ranges are typical for similar structural motifs.

Mass Spectrometry for Reaction Pathway Delineation

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern. In the context of this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of the molecular ion can occur through several pathways, including the loss of an allyl radical, which would be a prominent fragmentation route due to the stability of the resulting carbocation. The loss of a water molecule from the molecular ion is another common fragmentation pathway for alcohols. Analysis of these fragmentation patterns can help in confirming the structure of the parent molecule and in identifying products in a reaction mixture. The NIST Mass Spectrometry Data Center provides access to the mass spectrum of this compound. nih.gov

Infrared Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C) of the allyl groups. nih.gov

The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations of the allyl groups would be observed around 1640 cm⁻¹, and the =C-H stretching and bending vibrations would also be present. IR spectroscopy is particularly useful for monitoring reactions involving this compound, as changes in the intensities or positions of these characteristic bands can indicate the transformation of functional groups. For instance, in an oxidation reaction, the disappearance of the -OH band and the appearance of a C=O stretching band would indicate the conversion of the alcohol to a ketone.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkene (C=C) | C=C Stretch | ~1640 |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 |

| Alkene (=C-H) | C-H Bend | 910 - 990 |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure, reactivity, and reaction mechanisms of molecules at the atomic level. These computational methods complement experimental data and can offer insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can be employed to predict various properties of this compound, such as its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the HOMO and LUMO energies and their spatial distribution can provide valuable information about the molecule's reactivity. For example, the location of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO can indicate the site for nucleophilic attack. These calculations can help in understanding the regioselectivity and stereoselectivity of reactions involving this triallyl carbinol. While specific DFT studies on this compound are not extensively reported in the public domain, the principles of DFT can be applied to understand its chemical behavior.

Computational Insights into Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition states that connect reactants to products. For reactions involving this compound, such as rearrangements or additions to the double bonds, DFT calculations can be used to model the structures and energies of the transition states.

By calculating the activation energies for different possible reaction pathways, it is possible to predict the most favorable mechanism. For example, in a -sigmatropic rearrangement (Cope rearrangement), which is a plausible reaction for a 1,5-diene system within the molecule, DFT could be used to model the chair-like or boat-like transition states and determine the energetic barriers, thus providing a deeper understanding of the reaction's feasibility and stereochemical outcome. These theoretical investigations are crucial for designing new reactions and for interpreting experimental observations.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like this compound. This technique models the atomic motions of a molecule over time by solving Newton's equations of motion, providing a detailed view of the accessible conformations and the transitions between them. For a molecule with multiple rotatable single bonds, such as the three allyl groups attached to a central carbon in this compound, MD simulations can reveal the preferred spatial arrangements of these groups and the energetic barriers to their rotation.

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a solvent box, and the system's energy would be calculated using a force field. The force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By integrating the equations of motion, the simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time. Analysis of this trajectory allows for the identification of low-energy, stable conformations, the calculation of the relative populations of these conformers, and the characterization of the dynamic transitions between them.

To illustrate the type of data that would be generated from a molecular dynamics study, the following table presents a hypothetical set of results for the major conformers of this compound. This data is representative of what a computational chemistry study would aim to determine.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle 1 (ω₁) | Dihedral Angle 2 (ω₂) | Dihedral Angle 3 (ω₃) | Relative Energy (kcal/mol) | Population (%) |

| A | 60° (gauche) | 60° (gauche) | 180° (anti) | 0.00 | 45 |

| B | 60° (gauche) | -60° (gauche) | 180° (anti) | 0.50 | 30 |

| C | 180° (anti) | 180° (anti) | 180° (anti) | 1.20 | 15 |

| D | 60° (gauche) | 60° (gauche) | 60° (gauche) | 2.00 | 10 |

Note: The dihedral angles (ω) would correspond to the rotation around the bonds connecting the three allyl groups to the central quaternary carbon. The relative energies are with respect to the most stable conformer. The population percentages are calculated based on the Boltzmann distribution at a given temperature.

Such computational studies, often complemented by quantum mechanical calculations like Density Functional Theory (DFT) for more accurate energy evaluations, are invaluable for building a comprehensive understanding of the structure-property relationships of complex organic molecules like this compound.

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems for Enantioselective Transformations

The synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry. pnas.org The development of catalytic systems capable of enantioselective transformations of 4-allyl-1,6-heptadien-4-ol would be a major advancement. Future research will likely focus on several key areas:

Chiral Lewis and Brønsted Acids: Novel, highly sterically demanding chiral catalysts could be designed to differentiate between the prochiral faces of the double bonds or the hydroxyl group.

Transition Metal Catalysis: The development of iridium, rhodium, or palladium complexes with tailored chiral ligands could facilitate a range of enantioselective reactions, such as asymmetric hydrogenation or hydrofunctionalization of the allyl groups. organic-chemistry.org

Organocatalysis: Chiral organocatalysts, which have shown success in the synthesis of other complex allylic alcohols, could be adapted for the specific steric and electronic properties of this compound. pnas.org

A key challenge will be overcoming the steric hindrance around the central carbon atom to achieve high levels of enantioselectivity.

| Catalytic System | Potential Enantioselective Transformation | Key Challenges |

| Chiral Lewis/Brønsted Acids | Asymmetric epoxidation or protonation | Catalyst design for high steric demand |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation or hydroamination | Ligand design to control facial selectivity |

| Chiral Organocatalysts | Enantioselective conjugate addition | Catalyst loading and turnover frequency |

Integration of this compound into Multicomponent and Cascade Reactions

The multiple reactive sites of this compound make it an ideal candidate for use in multicomponent and cascade reactions, which offer a streamlined approach to building molecular complexity. beilstein-journals.orgresearchgate.net Future research could explore:

Tandem Cyclization Reactions: The three allyl groups could be orchestrated to undergo a series of intramolecular cyclizations to rapidly generate complex polycyclic frameworks. nih.gov This could be initiated by a single catalytic activation step.

Multicomponent Couplings: The development of one-pot reactions where this compound reacts with multiple other reagents to form intricate molecular architectures is a promising avenue. hillsdale.edu

Radical-Mediated Cascades: The double bonds are susceptible to radical addition, which could initiate a cascade of cyclizations to form novel carbocyclic and heterocyclic systems. rsc.org

These approaches would offer significant advantages in terms of atom economy and synthetic efficiency.

Bio-Inspired Synthesis and Enzymatic Transformations of Allylic Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research into the enzymatic transformations of this compound could include:

Enzymatic Kinetic Resolution: Lipases and other hydrolases could be employed for the kinetic resolution of racemic this compound to produce enantiomerically pure forms. nih.govrsc.org This is a well-established technique for a variety of chiral alcohols. mdpi.com

Engineered Enzymes for Selective Oxidation: Directed evolution could be used to create bespoke enzymes, such as P450 monooxygenases or unspecific peroxygenases (UPOs), capable of selectively oxidizing one or more of the allyl groups with high regio- and stereoselectivity. nih.govacs.org

Whole-Cell Biotransformations: The use of engineered microorganisms could provide a cost-effective and sustainable method for producing valuable chiral derivatives of this compound.

A significant challenge in this area is the often-low reactivity of tertiary alcohols in enzymatic reactions. rsc.org

| Enzymatic Approach | Potential Transformation | Key Advantages |

| Lipase-Catalyzed Resolution | Separation of enantiomers | High enantioselectivity, mild conditions |

| Directed Evolution of P450s/UPOs | Regio- and stereoselective hydroxylation | Access to novel oxidized derivatives |

| Whole-Cell Biotransformation | Scalable production of chiral products | Cost-effective and sustainable |

Advanced Computational Design for Novel Reactivity and Applications

Computational chemistry provides a powerful tool for predicting and understanding the reactivity of molecules like this compound. Future computational studies could focus on:

Transition State Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states of potential reactions, providing insights into reaction mechanisms and predicting the stereochemical outcomes of catalytic transformations. nih.govresearchgate.netmit.edu

Catalyst Design: Computational screening could accelerate the discovery of new and effective catalysts for the enantioselective functionalization of this compound.

Predicting Reaction Pathways: Computational analysis can help to map out the complex potential energy surfaces of cascade reactions, guiding the experimental design of novel synthetic routes.

These computational approaches will be invaluable in navigating the complex reactivity of this multifunctional molecule.

Applications in Supramolecular Chemistry and Nanomaterials

The unique three-dimensional structure of this compound makes it an interesting building block for supramolecular chemistry and nanomaterials. Future research could investigate:

Self-Assembling Systems: The molecule could be functionalized to drive self-assembly into well-defined nanostructures, such as micelles, vesicles, or organogels, through non-covalent interactions. acs.orgnih.govfrontiersin.org A patent describing a micellar delivery system for a 1,6-heptadiene (B165252) derivative of curcumin (B1669340) suggests the potential of such structures for drug delivery applications. justia.com

Functional Nanoparticle Coatings: The allyl groups could be used to anchor the molecule to the surface of nanoparticles, creating a functionalized coating that could modulate the properties of the nanomaterial. frontiersin.org

Cross-Linked Polymers and Gels: The multiple double bonds could be utilized in polymerization reactions to form highly cross-linked polymers and hydrogels with unique mechanical and chemical properties.

The steric bulk and defined geometry of this compound could be exploited to control the morphology and properties of the resulting materials.

Potential Biological Applications (Focus on research in enzyme inhibition, receptor modulation, and oxidative stress as chemical mechanisms)

While the specific biological activities of this compound have not been extensively studied, its chemical structure suggests several potential avenues for investigation.

Enzyme Inhibition: The sterically hindered tertiary alcohol motif could potentially interact with the active sites of certain enzymes. drishtiias.com Many natural and synthetic allylic compounds have shown anticancer activity, and it is theorized that the allyl group can interact with thiol groups in the active sites of key proteins. nih.gov Future research could screen this compound and its derivatives against a panel of enzymes to identify potential inhibitory activity.

Receptor Modulation: Alcohols are known to interact with various receptors in the central nervous system, including opioid receptors. nih.gov The lipophilic nature of this compound could facilitate its interaction with cell membranes and membrane-bound receptors. Studies could be designed to investigate its binding affinity for various receptor subtypes.

Oxidative Stress: Alcohols can exert both antioxidant and pro-oxidant effects depending on the cellular context. ucsf.edunih.gov The unsaturated nature of the allyl groups in this compound could make it susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) and inducing oxidative stress. nih.gov Conversely, it could also act as a scavenger of free radicals. Investigating its effects on cellular redox balance is a crucial area for future research.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Allyl-1,6-heptadien-4-ol, and how can its purity be validated?

- Methodology : The compound is synthesized via allylboration reactions using substrates like allylborane-9-BBN, as demonstrated in palladium-catalyzed terpolymerization studies with carbon monoxide and propene . Purity validation typically involves gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity and quantify impurities. For example, GC-MS analysis of plant essential oils identified this compound as a major constituent (26.17% in Fraction X-2) .

Q. How is this compound utilized as an internal standard in analytical chemistry, and what are the criteria for selecting such standards?

- Methodology : It serves as an internal standard in quantifying wine aroma components due to its stability and distinct chromatographic retention profile. Selection criteria include chemical inertness, volatility compatible with the sample matrix, and absence of co-elution with target analytes. Researchers must calibrate response factors relative to the compound using validated protocols .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed terpolymerization reactions with carbon monoxide and propene?

- Methodology : The compound acts as a chain-transfer agent, modulating polymer molecular weight by terminating growing polymer chains. Kinetic studies using dicationic biphosphine palladium(II) catalysts reveal that its diene structure facilitates π-allyl coordination to the metal center, influencing reaction rates and polymer topology. Contrasting results in copolymer yields (e.g., 60–85% variability) may arise from differences in catalyst loading or solvent polarity .

Q. How do structural variations (e.g., allyl vs. propyl substituents) in 1,6-heptadien-4-ol derivatives affect their biological or catalytic activities?

- Methodology : Comparative GC-MS analyses of plant-derived fractions show that 4-propyl-1,6-heptadien-4-ol exhibits lower abundance (26.17%) compared to ethyl-2-octynoate (40.81%), suggesting substituent-dependent volatility or biosynthesis pathways . Computational modeling (e.g., DFT) can further elucidate electronic effects of allyl groups on reactivity in polymerization or antimicrobial assays.

Q. What strategies resolve contradictions in reported larvicidal efficacy data for this compound across different plant essential oil studies?

- Methodology : Discrepancies may stem from variable oil extraction methods (e.g., steam distillation vs. supercritical CO₂) or synergism with co-occurring compounds (e.g., 2-Allyl-4-methylphenol). Rigorous dose-response assays under standardized conditions (ISO 20743) and metabolomic profiling of active fractions are critical to isolate the compound’s specific contribution .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodology : Adhere to FAIR data principles by documenting reaction parameters (e.g., temperature, catalyst ratios) in electronic lab notebooks (ELNs) like Chemotion. Cross-validate spectral data (NMR, IR) with public repositories (e.g., nmrXiv) and provide raw chromatographic data in supplementary materials .

Q. What are the best practices for reconciling open-data requirements with proprietary constraints in studies involving this compound?

- Methodology : Implement tiered data access: publish anonymized datasets (e.g., reaction yields, spectral peaks) in open repositories like RADAR4Chem, while retaining proprietary synthesis protocols under controlled access. Cite compliance with GDPR or institutional review boards when handling sensitive data .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。